REACTION_CXSMILES
|
[NH:1]([CH:8]=[C:9]([CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)=[C:15]([O:29][CH3:30])[CH:14]=1)[C:10]#N)C1C=CC=CC=1.Cl.[NH2:32][C:33]([NH2:35])=[NH:34].C[O-].[Na+].[OH-].[Na+]>C(O)C.CCCCCC>[CH3:30][O:29][C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][C:16]=1[O:19][CH2:20][C:21]1[CH:22]=[CH:23][C:24]([O:27][CH3:28])=[CH:25][CH:26]=1)[CH2:12][C:9]1[C:8]([NH2:1])=[N:34][C:33]([NH2:35])=[N:32][CH:10]=1 |f:1.2,3.4,5.6|
|
Name
|
3-anilino-2-{3-methoxy-4-[(4-methoxybenzyl) oxy]benzyl}prop-2-enenitrile
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C=C(C#N)CC1=CC(=C(C=C1)OCC1=CC=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
a white precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CC=2C(=NC(=NC2)N)N)C=CC1OCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.54 mmol | |
AMOUNT: MASS | 199 mg | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |